

Spectroscopic Analysis of 4-(2-Methoxyphenyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)aniline

Cat. No.: B1349954

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic amine **4-(2-methoxyphenyl)aniline**, also known as 2'-methoxybiphenyl-4-amine. This compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is crucial for its application in novel synthesis and development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-(2-methoxyphenyl)aniline**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Specific experimental data for **4-(2-methoxyphenyl)aniline** was not available in the public domain at the time of this publication. The tables are provided as a template for expected data.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	-	-

Note: Expected characteristic peaks would include N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O stretching vibrations.

Table 3: Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
Data not available	-	-

Note: The expected molecular ion peak $[\text{M}]^+$ would correspond to the molecular weight of the compound ($\text{C}_{13}\text{H}_{13}\text{NO}$, 199.25 g/mol).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standard procedures and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(2-methoxyphenyl)aniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to encompass the expected range for aromatic and aliphatic carbons (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

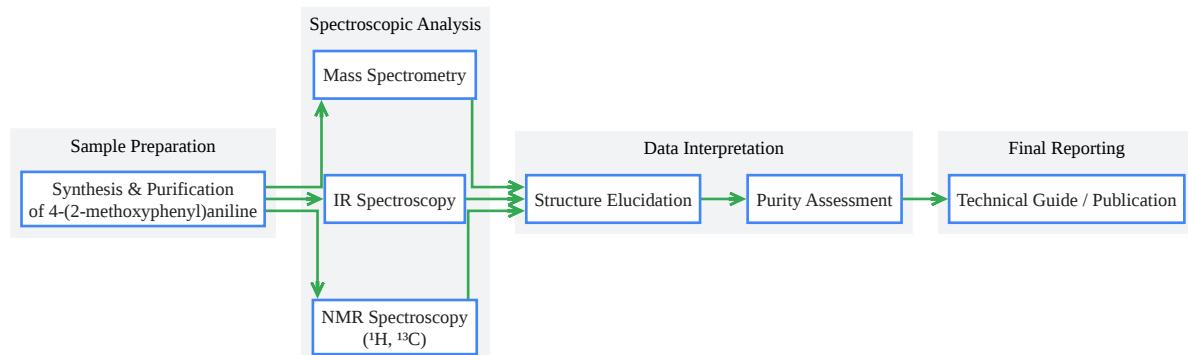
- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). For GC-MS analysis, the sample is first vaporized and passed through a gas chromatography column.
- Instrumentation: Use a mass spectrometer capable of providing high-resolution mass data (e.g., Time-of-Flight - TOF, or Orbitrap).
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.
 - The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like **4-(2-methoxyphenyl)aniline**.



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Caption: Workflow for the spectroscopic characterization of **4-(2-methoxyphenyl)aniline**.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of **4-(2-methoxyphenyl)aniline**. While specific experimental data is pending public availability, the provided protocols and structural information offer a robust framework for its analysis.

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